(S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol
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Overview
Description
(S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is an organic compound that features a tetrahydropyran ring attached to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tetrahydropyran and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the desired product.
Purification: The product is purified using techniques such as distillation or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Scientific Research Applications
(S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the tetrahydropyran ring can interact with hydrophobic regions of biomolecules, affecting their activity.
Comparison with Similar Compounds
Similar Compounds
®-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-(Tetrahydro-2H-pyran-2-yl)ethanol: A similar compound without the specific stereochemistry.
Tetrahydropyran-2-ylmethanol: A related compound with a different substitution pattern.
Uniqueness
(S)-2-(Tetrahydro-2H-pyran-2-yl)ethan-1-ol is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for studying stereochemical effects in chemical and biological systems.
Properties
Molecular Formula |
C7H14O2 |
---|---|
Molecular Weight |
130.18 g/mol |
IUPAC Name |
2-[(2S)-oxan-2-yl]ethanol |
InChI |
InChI=1S/C7H14O2/c8-5-4-7-3-1-2-6-9-7/h7-8H,1-6H2/t7-/m0/s1 |
InChI Key |
XJBHWDKRZXYEDL-ZETCQYMHSA-N |
Isomeric SMILES |
C1CCO[C@@H](C1)CCO |
Canonical SMILES |
C1CCOC(C1)CCO |
Origin of Product |
United States |
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